An In-Depth Technical Guide to 4-Bromo-2-chloro-6-methylaniline (CAS: 30273-42-8)
An In-Depth Technical Guide to 4-Bromo-2-chloro-6-methylaniline (CAS: 30273-42-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-methylaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and amino substituents on a toluene backbone, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications in drug discovery, based on the known activities of structurally related compounds.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of 4-Bromo-2-chloro-6-methylaniline.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 30273-42-8 | [1][2][3] |
| Molecular Formula | C₇H₇BrClN | [1][2][3] |
| Molecular Weight | 220.49 g/mol | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 38-42 °C | [1] |
| Flash Point | >110 °C (>230 °F) |
Table 2: Spectroscopic and Computational Data
| Data Type | Details | Reference(s) |
| Mass Spectrometry | GC-MS data available. | [3] |
| FTIR Spectroscopy | FTIR spectrum available. | [3] |
| ¹H NMR | Experimental data not available. Predicted shifts would show aromatic protons and a methyl singlet. | |
| ¹³C NMR | Experimental data not available. Predicted shifts would show distinct signals for the seven carbon atoms. | |
| InChI | 1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | [3] |
| SMILES | Cc1cc(Br)cc(Cl)c1N |
Synthesis
Proposed Experimental Protocol: Bromination of 2-Chloro-6-methylaniline
Objective: To synthesize 4-Bromo-2-chloro-6-methylaniline via electrophilic aromatic substitution of 2-chloro-6-methylaniline.
Materials:
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2-Chloro-6-methylaniline
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Petroleum ether and ethyl acetate (for chromatography)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylaniline (1 equivalent) in anhydrous acetonitrile.
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Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
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Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield pure 4-Bromo-2-chloro-6-methylaniline.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 4-Bromo-2-chloro-6-methylaniline.
Applications in Drug Development and Medicinal Chemistry
While specific biological activities of 4-Bromo-2-chloro-6-methylaniline are not documented in publicly available literature, the substituted aniline scaffold is a well-established pharmacophore in medicinal chemistry.[4] The presence of halogen atoms and a methyl group allows for fine-tuning of steric and electronic properties, which can influence binding to biological targets, as well as pharmacokinetic properties like metabolic stability.[5]
Potential as a Kinase Inhibitor Intermediate
Substituted anilines are core components of many tyrosine kinase inhibitors (TKIs) used in oncology.[4] These compounds often act as "hinge-binders," forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The aniline nitrogen and one of the ortho substituents are key for this interaction. The structure of 4-Bromo-2-chloro-6-methylaniline provides a framework that could be elaborated to target various kinases.
Generalized Kinase Inhibition Signaling Pathway
The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors derived from substituted anilines.
Caption: Generalized receptor tyrosine kinase signaling pathway and inhibition.
Safety and Handling
4-Bromo-2-chloro-6-methylaniline is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation. |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| H335 | May cause respiratory irritation. |
Handling Precautions:
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Use in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Conclusion
4-Bromo-2-chloro-6-methylaniline is a chemical intermediate with significant potential for use in the synthesis of complex organic molecules. While specific biological data for this compound is currently lacking in the public domain, its structural motifs are prevalent in a variety of bioactive compounds, particularly kinase inhibitors. The synthetic route proposed herein offers a viable method for its preparation, enabling further investigation into its properties and potential applications in drug discovery and development. As with all halogenated anilines, appropriate safety precautions must be observed during its handling and use. Further research is warranted to fully elucidate the pharmacological profile of this and related compounds.
